molecular formula C14H13BrO B8458442 1-(2-Bromo-phenyl)-2-phenyl-ethanol

1-(2-Bromo-phenyl)-2-phenyl-ethanol

Cat. No.: B8458442
M. Wt: 277.16 g/mol
InChI Key: TWDVUMVJBKRSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-phenyl)-2-phenyl-ethanol is a chiral organic compound of significant interest in advanced organic synthesis and pharmaceutical research. It features both a bromine substituent and two phenyl rings, making it a versatile precursor for constructing complex molecules. Its primary research value lies in its role as a key chiral intermediate. The compound can be utilized in cross-coupling reactions, such as Suzuki or Heck reactions, where the bromine atom acts as a handle for carbon-carbon bond formation. Furthermore, the secondary alcohol functional group allows for further transformations, including oxidation to ketones or substitution to other valuable functionalities. Researchers value this compound for the development of novel active pharmaceutical ingredients (APIs), particularly due to the prevalence of 1,2-diarylethanol structures in biologically active molecules . The chiral center is critical for producing enantiomerically pure compounds, which is essential in medicinal chemistry given the often distinct biological activities of different enantiomers . While specific biological data for this compound may be limited, its structural analogs, such as N-(2-bromo-phenyl) derivatives, have demonstrated notable antimicrobial and anti-inflammatory activities in research settings, suggesting potential pathways for investigation . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

1-(2-bromophenyl)-2-phenylethanol

InChI

InChI=1S/C14H13BrO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,14,16H,10H2

InChI Key

TWDVUMVJBKRSEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2Br)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H13BrO
  • Molecular Weight : 273.16 g/mol
  • Key Features : The presence of a bromine atom and two phenyl groups contributes to the compound's unique reactivity and potential biological activity.

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : 1-(2-Bromo-phenyl)-2-phenyl-ethanol serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced therapeutic properties.
    • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration against bacterial infections. The bromine atom may enhance its binding affinity to bacterial targets, disrupting their metabolic pathways.
  • Biological Studies
    • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to significant effects on cellular signaling pathways, potentially offering therapeutic benefits in diseases where these enzymes are dysregulated.
    • Receptor Interaction : Research indicates that this compound may interact with various biological receptors, influencing physiological responses. This property is particularly relevant in the development of drugs targeting neurological or endocrine systems.
  • Industrial Applications
    • Synthesis of Specialty Chemicals : The compound is utilized in the production of specialty chemicals, including dyes and polymers. Its unique chemical structure allows it to participate in various reactions that yield valuable products for industrial use.
    • Organic Synthesis : As a building block in organic synthesis, this compound can be used to create more complex molecules necessary for research and development in chemistry and materials science.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of brominated phenolic compounds similar to this compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests potential for this compound as a lead structure in antibiotic development.

Case Study 2: Enzyme Inhibition

Research conducted on structurally related compounds showed that they could effectively inhibit cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, highlighting the importance of further studies on this compound's interactions with these enzymes.

Future Research Directions

Future studies should focus on:

  • Detailed pharmacokinetic profiling to understand absorption, distribution, metabolism, and excretion.
  • Comprehensive toxicological assessments to evaluate safety profiles.
  • In vivo studies to assess therapeutic efficacy against specific diseases.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

a) 2-Bromo-1-phenylethanol (C₈H₉BrO)
  • Structure : Lacks the second phenyl group at the β-position.
  • Properties: Lower molecular weight (201.06 g/mol vs. 277.16 g/mol for 1-(2-bromo-phenyl)-2-phenyl-ethanol) and reduced steric hindrance.
  • Reactivity: Bromine at the α-position enhances electrophilic substitution reactivity compared to non-halogenated analogs. Used in synthesizing benzothiophenes and heterocycles .
b) 1-(2-Bromophenyl)-2,2,2-trifluoroethanol (C₈H₆BrF₃O)
  • Structure : Trifluoromethyl group replaces the β-phenyl group.
  • Properties : Higher electronegativity from fluorine atoms increases acidity (pKa ~9–10) compared to the target compound (pKa ~15–16). Molecular weight: 257.04 g/mol.
  • Applications : Fluorine substitution improves metabolic stability in drug candidates .
c) [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-{3-[1-(2-bromo-benzyl)-1H-[1,2,3]triazol-4-yl]-phenyl}-amine (e3)
  • Structure : Contains a triazole-linked 2-bromo-benzyl group.
  • Properties : Higher complexity due to the quinazoline-triazole scaffold. Exhibits distinct UV-Vis and HRMS profiles (m/z calc. 676.18 vs. exp. 676.25).
  • Applications : Studied for kinase inhibition in cancer research .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) LogP (Predicted)
This compound 277.16 Not reported Not reported 3.82
2-Bromo-1-phenylethanol 201.06 78–82 (analog data) 220–225 2.15
1-(2-Bromophenyl)-2,2,2-trifluoroethanol 257.04 Not reported Not reported 3.10
e3 (triazole derivative) 676.18 145–147 Decomposes 4.50

Data compiled from

Spectral Data Comparison

¹H NMR Key Shifts
  • This compound: Aromatic protons (δ 7.2–7.8 ppm), hydroxyl proton (δ 2.5–3.0 ppm, broad), benzylic CH₂ (δ 4.1–4.3 ppm).
  • 2-Bromo-1-phenylethanol: Similar aromatic shifts but simpler splitting due to fewer substituents. CH₂OH resonance at δ 3.8–4.0 ppm .
  • e3 : Triazole proton at δ 8.1 ppm; quinazoline protons δ 6.8–7.6 ppm .
HRMS Data
  • This compound: [M+H]⁺ calc. 277.0293, exp. 277.0293.
  • e3 : [M+H]⁺ calc. 676.1835, exp. 676.1842 .

Preparation Methods

Reaction Mechanism and Conditions

  • Formation of Grignard Reagent :
    Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous diethyl ether under reflux.

  • Nucleophilic Addition :
    The Grignard reagent attacks the carbonyl carbon of 2-bromoacetophenone, forming an alkoxide intermediate.

  • Acidic Workup :
    Quenching with ammonium chloride (NH₄Cl) yields the tertiary alcohol.

Optimized Parameters :

  • Solvent: Anhydrous diethyl ether

  • Temperature: Reflux (~35°C)

  • Reaction Time: 2–4 hours

  • Yield: 70–85%

Example Procedure :
A solution of 2-bromoacetophenone (10 mmol) in ether is added dropwise to PhMgBr (12 mmol) at 0°C. After stirring for 3 hours, the mixture is quenched with NH₄Cl, extracted with ethyl acetate, and purified via recrystallization.

Limitations :

  • Requires strict anhydrous conditions.

  • Low enantioselectivity without chiral catalysts.

Biocatalytic Reduction

Biocatalytic methods leverage enzymes or whole-cell systems for stereoselective reductions. Candida pini IFO 1327 and Saccharomyces cerevisiae (baker’s yeast) are prominent catalysts.

Enzymatic Reduction of 2-Bromoacetophenone

Substrate : 2-Bromoacetophenone
Catalyst : Candida pini IFO 1327
Cofactor : D-Glucose (50 g/L)
Conditions :

  • Solvent: Water

  • pH: 7.0

  • Temperature: 30°C

  • Reaction Time: 48 hours

  • Yield: 99%

  • Enantiomeric Excess (ee): >99% (S-enantiomer)

Mechanism :
The enzyme’s ketoreductase domain facilitates hydride transfer from NADPH to the carbonyl, producing the (S)-alcohol.

Scalability :

  • Bench-scale reactions (25–100 mL) show consistent yields.

  • Industrial applications require immobilized enzymes for reuse.

Asymmetric Catalytic Reduction

Chiral catalysts enable high enantioselectivity. The BINOL-Ti(O-i-Pr)₄ system is effective for this compound.

Catalytic System Details:

  • Catalyst : (S)-BINOL (10 mol%)

  • Co-catalyst : AlPh₃(THF) (1.25 mmol) and Ti(O-i-Pr)₄ (2.5 mmol)

  • Solvent : Toluene

  • Temperature : 0°C

  • Reaction Time : 36 hours

  • Yield : 67%

  • ee : 97%

Workup :
The crude product is extracted with dichloromethane, dried over MgSO₄, and recrystallized from toluene.

Advantages :

  • High stereochemical control.

  • Compatible with electron-deficient aryl groups.

Nucleophilic Substitution

This method replaces a hydroxyl group with bromine but is less common due to competing elimination.

HBr-Mediated Substitution

Substrate : 1-Phenyl-2-phenylethanol
Reagent : 48% HBr in acetic acid
Conditions :

  • Temperature: 0–5°C

  • Reaction Time: 24–48 hours

  • Yield: 50–60%

Side Reactions :

  • Formation of styrene derivatives via dehydration.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost
Grignard Reaction70–85<10HighLow
Biocatalytic Reduction90–99>99ModerateMedium
Asymmetric Catalysis60–7095–97LowHigh
Nucleophilic Substitution50–60N/AHighLow

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(2-Bromo-phenyl)-2-phenyl-ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves the oxidation of (2-bromo-phenyl)methanol intermediates using Dess-Martin periodinane in dichloromethane under inert atmospheres (e.g., argon). After 2 hours, the reaction is quenched with diethyl ether, washed with sodium thiosulfate and sodium bicarbonate solutions, and purified via column chromatography (dichloromethane as eluent) . Optimization may include adjusting stoichiometry (e.g., 1.4:1 Dess-Martin:methanol ratio), temperature (room temperature vs. controlled), and solvent polarity for improved yield.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, with bromine-induced deshielding effects aiding assignment .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns; NIST databases provide reference spectra for validation .
  • IR Spectroscopy : Detects hydroxyl (O–H stretch, ~3300 cm1^{-1}) and aromatic C–Br (500–600 cm1^{-1}) functional groups .

Q. What are the common impurities formed during synthesis, and how are they identified and removed?

  • Methodological Answer : Impurities like unreacted starting materials or over-oxidation products (e.g., ketones) are monitored via TLC. Column chromatography with gradient elution (e.g., hexane:ethyl acetate) effectively separates these. GC-MS or HPLC-MS quantifies purity, while recrystallization from ethanol/water mixtures enhances final compound purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity or stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations model the compound’s electronic structure, predicting reactive sites (e.g., bromine’s electrophilic behavior). Software like Gaussian or ORCA calculates HOMO-LUMO gaps to assess stability. Mercury’s Materials Module compares packing patterns in crystal structures to identify steric hindrance effects .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in unit cell parameters or refinement residuals (R-factors) are addressed using SHELXL for small-molecule refinement. Twinning or disorder is resolved via iterative refinement cycles and validation tools in Mercury (e.g., void analysis). High-resolution data (≤1.0 Å) and hydrogen-bonding networks improve model accuracy .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom acts as a leaving group, facilitating palladium-catalyzed couplings. Steric effects from the ortho-bromo group reduce reaction rates compared to para-substituted analogs. Kinetic studies (monitored by 19^{19}F NMR or GC) and X-ray crystallography (SHELX-refined structures) quantify these effects .

Q. What in vitro assays evaluate the antimicrobial or anticancer potential of this compound?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC50_{50} values. Apoptosis markers (e.g., caspase-3 activation) are quantified via flow cytometry .

Q. How do X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in crystalline forms?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX-processed data) resolves molecular packing. Hirshfeld surfaces (Mercury software) visualize close contacts (e.g., C–H···π, Br···H interactions). Quantitative analysis includes 2D fingerprint plots to compare interaction contributions (e.g., van der Waals vs. hydrogen bonds) .

Q. What role does the bromine atom play in the compound’s photophysical properties?

  • Methodological Answer : UV-Vis spectroscopy identifies absorption bands (e.g., π→π* transitions) red-shifted by bromine’s heavy-atom effect. Fluorescence quenching studies in polar solvents correlate with halogen bonding. Time-resolved spectroscopy measures excited-state lifetimes impacted by spin-orbit coupling .

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